1-(4'-nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione
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Overview
Description
1-(4’-Nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a biphenyl structure, which is further connected to a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4’-nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione typically involves the following steps:
Nitration of Biphenyl: The initial step involves the nitration of biphenyl to introduce the nitro group. This is usually achieved by treating biphenyl with a mixture of concentrated nitric acid and sulfuric acid.
Formation of Pyrrole-2,5-dione: The next step involves the formation of the pyrrole-2,5-dione moiety. This can be achieved through various synthetic routes, including the reaction of maleic anhydride with an appropriate amine.
Coupling Reaction: The final step involves the coupling of the nitrobiphenyl derivative with the pyrrole-2,5-dione moiety. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of 1-(4’-nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4’-Nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracetic acid and sodium perborate.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions typically use halogens (e.g., chlorine, bromine) or sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
1-(4’-Nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione has various scientific research applications, including:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1-(4’-nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobiphenyl: A simpler nitroaromatic compound with similar structural features but lacking the pyrrole-2,5-dione moiety.
1-(4’-Aminobiphenyl-4-yl)-1H-pyrrole-2,5-dione: A derivative with an amine group instead of a nitro group, exhibiting different chemical reactivity and biological activity.
Uniqueness
1-(4’-Nitrobiphenyl-4-yl)-1H-pyrrole-2,5-dione is unique due to the presence of both the nitro group and the pyrrole-2,5-dione moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H10N2O4 |
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Molecular Weight |
294.26 g/mol |
IUPAC Name |
1-[4-(4-nitrophenyl)phenyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C16H10N2O4/c19-15-9-10-16(20)17(15)13-5-1-11(2-6-13)12-3-7-14(8-4-12)18(21)22/h1-10H |
InChI Key |
XRVSQERMLPPYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)C=CC3=O |
Origin of Product |
United States |
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